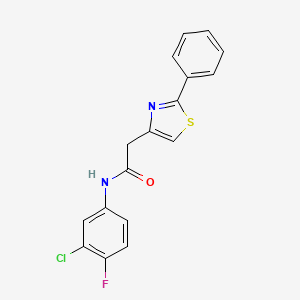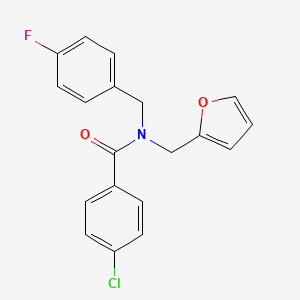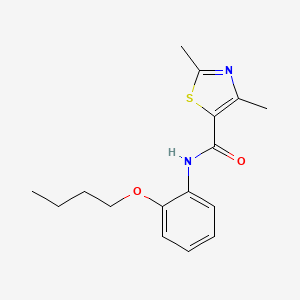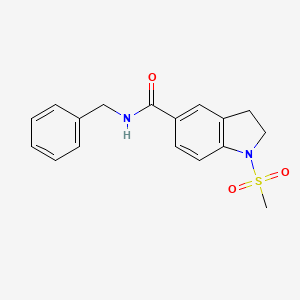![molecular formula C20H30N4O2 B11373593 3-methyl-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B11373593.png)
3-methyl-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the morpholine moiety, and the attachment of the butanamide side chain. One common synthetic route is as follows:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Morpholine Moiety: The morpholine ring can be introduced via a Mannich reaction, where formaldehyde and morpholine are reacted with the benzodiazole intermediate.
Attachment of Butanamide Side Chain: The final step involves the acylation of the benzodiazole-morpholine intermediate with a suitable butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Applications De Recherche Scientifique
3-METHYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-METHYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different side chains.
Morpholine Derivatives: Compounds with a morpholine ring but different core structures.
Butanamide Derivatives: Compounds with a butanamide side chain but different core structures.
Uniqueness
3-METHYL-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is unique due to its specific combination of a benzodiazole core, a morpholine ring, and a butanamide side chain. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C20H30N4O2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
3-methyl-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)11-20(25)21-16-5-6-18-17(12-16)22-19(24(18)15(3)4)13-23-7-9-26-10-8-23/h5-6,12,14-15H,7-11,13H2,1-4H3,(H,21,25) |
Clé InChI |
PZFKWGARFSVZGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B11373513.png)

![4-fluoro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11373544.png)


![Methyl 5'-({[2-(propan-2-yl)phenoxy]acetyl}amino)-2,3'-bithiophene-4'-carboxylate](/img/structure/B11373564.png)
![2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11373568.png)
![1-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11373576.png)
![5-({5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11373578.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11373590.png)
![5-chloro-N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11373600.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11373601.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11373605.png)
